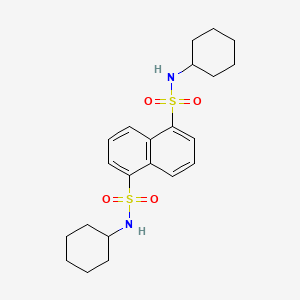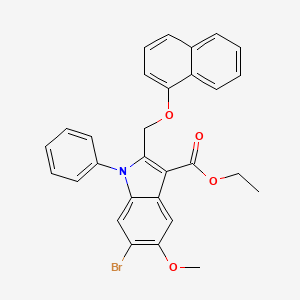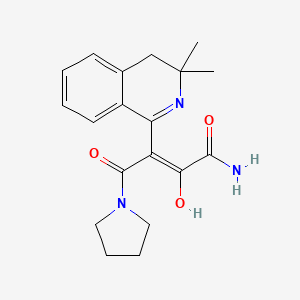![molecular formula C21H30N2S2 B11082395 2,2,5',5',7,9-Hexamethyl-2',4-bis(methylsulfanyl)-1,2,4',5'-tetrahydrospiro[3-benzazepine-6,3'-pyrrole]](/img/structure/B11082395.png)
2,2,5',5',7,9-Hexamethyl-2',4-bis(methylsulfanyl)-1,2,4',5'-tetrahydrospiro[3-benzazepine-6,3'-pyrrole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylthio)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5’,5’,7,9-hexamethyl-2’,4-bis(methylthio)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] typically involves multi-step organic reactions. The process begins with the preparation of the benzazepine core, followed by the introduction of the pyrrole ring through cyclization reactions. Methylation and thiolation steps are then performed to introduce the methyl and methylthio groups, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylthio)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylthio)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2,5’,5’,7,9-hexamethyl-2’,4-bis(methylthio)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
2,2’,3,3’,5,5’-Hexamethyl-[1,1’-biphenyl]-4,4’-diol: A biphenyl derivative with six methyl groups and two hydroxyl groups.
Uniqueness
2,2,5’,5’,7,9-Hexamethyl-2’,4-bis(methylthio)-1,2,4’,5’-tetrahydrospiro[3-benzazepine-6,3’-pyrrole] is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C21H30N2S2 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2,2,2',2',7,9-hexamethyl-4,5'-bis(methylsulfanyl)spiro[1H-3-benzazepine-6,4'-3H-pyrrole] |
InChI |
InChI=1S/C21H30N2S2/c1-13-9-14(2)21(12-20(5,6)23-18(21)25-8)16-10-17(24-7)22-19(3,4)11-15(13)16/h9-10H,11-12H2,1-8H3 |
InChI Key |
KXFAQMAXXWADQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC(N=C(C=C2C13CC(N=C3SC)(C)C)SC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B11082317.png)
![9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11082318.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082339.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one](/img/structure/B11082341.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11082344.png)
![1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11082351.png)


![Ethyl 2-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11082367.png)
![4,4-dimethyl-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11082368.png)

![4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate](/img/structure/B11082374.png)
![N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B11082375.png)
![1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11082390.png)
